9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493039
InChI: InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3
SMILES:
Molecular Formula: C22H29BrO5
Molecular Weight: 453.4 g/mol

9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

CAS No.:

Cat. No.: VC16493039

Molecular Formula: C22H29BrO5

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one -

Specification

Molecular Formula C22H29BrO5
Molecular Weight 453.4 g/mol
IUPAC Name 9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3
Standard InChI Key XNZYFPXDQDPHGR-UHFFFAOYSA-N
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C

Introduction

The chemical compound 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative with a complex polycyclic structure. It belongs to a class of brominated steroids often studied for their potential biological activities. This compound is characterized by its bromine substitution at the 9th position and hydroxyl groups at the 11th and 17th positions, which are critical for its reactivity and interaction with biological systems.

Molecular Formula and Weight

  • Molecular Formula: C23H31BrO5C_{23}H_{31}BrO_5

  • Molecular Weight: 483.4 g/mol .

IUPAC Name

The systematic IUPAC name for this compound is:
(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate\text{(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate} .

SMILES Notation

The SMILES representation is:

text
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O

This notation encodes the compound’s three-dimensional structure into a linear string format .

Pharmacological Potential

Steroidal compounds with modifications such as bromine substitution are often explored for their anti-inflammatory and anticancer properties. The hydroxyl groups at positions 11 and 17 enhance solubility and interaction with biological targets like enzymes or receptors.

Table: Key Analytical Data

PropertyDetails
Molecular FormulaC23H31BrO5C_{23}H_{31}BrO_5
Molecular Weight483.4 g/mol
Bromine PositionC9
Hydroxyl GroupsC11 and C17
Functional GroupsKetone (C3), Hydroxyl (C11 & C17), Bromine (C9)
SolubilityLikely soluble in organic solvents

Synthesis

The synthesis of this compound typically involves:

  • Bromination: Introduction of bromine at the C9 position under controlled conditions.

  • Hydroxylation: Addition of hydroxyl groups at C11 and C17 using oxidizing agents.

  • Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.

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